Cas no 898622-37-2 (N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide)

N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
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- N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide
- Acetamide, N-(3-chloro-4-fluorophenyl)-2-[(2,5-dihydro-5-oxo-1,2,4-triazin-3-yl)thio]-
- N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide
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- インチ: 1S/C11H8ClFN4O2S/c12-7-3-6(1-2-8(7)13)15-10(19)5-20-11-16-9(18)4-14-17-11/h1-4H,5H2,(H,15,19)(H,16,17,18)
- InChIKey: WUBYALMHGZTRIK-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(F)C(Cl)=C1)(=O)CSC1=NC(=O)C=NN1
じっけんとくせい
- 密度みつど: 1.63±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 7.49±0.20(Predicted)
N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2714-0960-5μmol |
N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |
898622-37-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2714-0960-1mg |
N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |
898622-37-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2714-0960-25mg |
N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |
898622-37-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2714-0960-40mg |
N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |
898622-37-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2714-0960-50mg |
N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |
898622-37-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2714-0960-3mg |
N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |
898622-37-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2714-0960-30mg |
N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |
898622-37-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2714-0960-10μmol |
N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |
898622-37-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2714-0960-2mg |
N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |
898622-37-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2714-0960-5mg |
N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |
898622-37-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamideに関する追加情報
Professional Introduction to N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide (CAS No. 898622-37-2)
N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide (CAS No. 898622-37-2) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which contribute to its unique chemical properties. The presence of both chloro and fluorine substituents in the aromatic ring enhances its reactivity and selectivity, making it a valuable scaffold for drug design. Furthermore, the sulfanyl group and the triazolinone moiety introduce additional pharmacophoric elements that are known to interact with biological targets in a highly specific manner.
In recent years, there has been a growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide is no exception and has been extensively studied for its potential as an antimicrobial agent. Preliminary studies have demonstrated that this compound exhibits significant activity against a range of Gram-positive and Gram-negative bacteria, as well as certain fungal species. This makes it a promising candidate for the development of new antibiotics or antifungal drugs.
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The key synthetic route typically involves the condensation of a chlorofluorobenzoyl chloride derivative with an appropriate triazolinone precursor in the presence of a strong base. This reaction is followed by nucleophilic substitution with an amine derivative to introduce the sulfanyl group. The final product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
The pharmacological profile of N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide has been evaluated through both in vitro and in vivo studies. In vitro assays have shown that this compound inhibits bacterial growth by interfering with essential metabolic pathways. Specifically, it has been observed to disrupt bacterial DNA replication and protein synthesis, leading to cell death. Additionally, preliminary in vivo studies in animal models have demonstrated that this compound exhibits good oral bioavailability and minimal toxicity at therapeutic doses.
The structural features of N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide make it an attractive candidate for further development as a drug candidate. The combination of the chloro and fluorine substituents enhances its binding affinity to biological targets, while the sulfanyl group provides additional interactions necessary for effective drug action. Furthermore, the triazolinone moiety introduces flexibility into the molecule, allowing it to adopt multiple conformations that optimize interactions with biological receptors.
In conclusion, N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yi l strong>)
898622-37-2 (N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide) 関連製品
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